molecular formula C16H18N6O3S B2699115 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole CAS No. 2034341-53-0

1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Cat. No.: B2699115
CAS No.: 2034341-53-0
M. Wt: 374.42
InChI Key: KFMGLGJQLYPSIU-UHFFFAOYSA-N
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Description

1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the azetidine ring: Starting from a suitable azetidine precursor, the azetidine ring can be synthesized through cyclization reactions.

    Introduction of the imidazole group: The imidazole moiety can be introduced via nucleophilic substitution or other suitable reactions.

    Sulfonylation: The imidazole ring can be sulfonylated using sulfonyl chlorides under basic conditions.

    Formation of the triazole ring: The triazole ring can be formed through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the phenoxymethyl group:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole: can be compared with other compounds featuring similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which can confer unique chemical and biological properties

Properties

IUPAC Name

1-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3S/c1-20-10-16(17-12-20)26(23,24)21-8-14(9-21)22-7-13(18-19-22)11-25-15-5-3-2-4-6-15/h2-7,10,12,14H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMGLGJQLYPSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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